1-(2,6-Difluorobenzyl)piperazine
Overview
Description
1-(2,6-Difluorobenzyl)piperazine is a chemical compound with the CAS Number: 874774-61-5 . It has a molecular weight of 212.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C11H14F2N2 . The InChI code is 1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 .Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(2,6-Difluorobenzyl)piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. These novel compounds, derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid and bearing various substitutions, showed moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, incorporating the this compound moiety, have been developed as adenosine A2B receptor antagonists. These compounds exhibited subnanomolar affinity and high selectivity, with potential implications for therapeutic applications targeting adenosine A2B receptors (Borrmann et al., 2009).
Molecular Docking and NLO Properties
1-(4-Methylbenzyl)piperazine, a closely related compound, has been studied for its spectroscopic properties and molecular docking potential. It exhibited significant non-linear optical (NLO) properties and formed a stable complex with Bacillus cereus, suggesting inhibitory activity against this pathogen and highlighting the diverse potential applications of such molecules in scientific research (Subashini & Periandy, 2017).
Antifungal Activity
Piperazine derivatives have been designed and synthesized with potent antifungal activities, particularly against different Candida species. These compounds, featuring the N-(halobenzyl)piperazine carbodithioate moiety, demonstrated activity profiles significantly more potent than fluconazole, indicating their potential as antifungal agents (Mahmoudi et al., 2019).
σ1 Receptor Imaging in Brain
Novel piperazine compounds with low lipophilicity, designed for σ1 receptor imaging, have been developed. These compounds, including 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, demonstrated high brain uptake and specificity in rat models, suggesting their utility in exploring σ1 receptor dysfunction in diseases such as Alzheimer's (He et al., 2017).
Mechanism of Action
Target of Action
It is known that piperazine compounds, to which this molecule belongs, generally interact with gaba receptors . These receptors play a crucial role in the nervous system by mediating inhibitory neurotransmission.
Mode of Action
Piperazine compounds, including 1-(2,6-Difluorobenzyl)piperazine, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This action can result in the paralysis of certain organisms, which is why piperazine compounds are often used as anthelmintic agents .
Biochemical Pathways
Given its potential interaction with gaba receptors, it can be inferred that it may influence the gabaergic system and related neurological pathways .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Based on its potential interaction with gaba receptors, it can be inferred that it may cause changes in neuronal activity, potentially leading to the paralysis of certain organisms .
Safety and Hazards
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUMZROHXKMGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382310 | |
Record name | 1-(2,6-Difluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874774-61-5 | |
Record name | 1-(2,6-Difluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.